REACTION_CXSMILES
|
C([O-])(=[O:3])C.[Ca+2].C([O-])(=[O:8])C.[C:10](#[N:13])[CH:11]=[CH2:12].[C:14](#[N:18])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]#[N:23]>O>[C:10]([NH2:13])(=[O:3])[CH:11]=[CH2:12].[C:14]([NH2:18])(=[O:8])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]([NH2:23])=[O:3] |f:0.1.2|
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium acetate
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product mixture was decanted from the biocatalyst beads, and additional distilled
|
Type
|
ADDITION
|
Details
|
mixed with the reaction heel (immobilized-cell catalyst
|
Type
|
CUSTOM
|
Details
|
from the first reaction) at 25° C.
|
Type
|
CUSTOM
|
Details
|
35° C
|
Type
|
CUSTOM
|
Details
|
At the completion of the second reaction
|
Type
|
CUSTOM
|
Details
|
the product mixture was decanted
|
Type
|
CUSTOM
|
Details
|
a third reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=[O:3])C.[Ca+2].C([O-])(=[O:8])C.[C:10](#[N:13])[CH:11]=[CH2:12].[C:14](#[N:18])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]#[N:23]>O>[C:10]([NH2:13])(=[O:3])[CH:11]=[CH2:12].[C:14]([NH2:18])(=[O:8])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]([NH2:23])=[O:3] |f:0.1.2|
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium acetate
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product mixture was decanted from the biocatalyst beads, and additional distilled
|
Type
|
ADDITION
|
Details
|
mixed with the reaction heel (immobilized-cell catalyst
|
Type
|
CUSTOM
|
Details
|
from the first reaction) at 25° C.
|
Type
|
CUSTOM
|
Details
|
35° C
|
Type
|
CUSTOM
|
Details
|
At the completion of the second reaction
|
Type
|
CUSTOM
|
Details
|
the product mixture was decanted
|
Type
|
CUSTOM
|
Details
|
a third reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |